molecular formula C11H12F3N3O2 B6591994 N-[6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine CAS No. 1820604-91-8

N-[6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine

Cat. No.: B6591994
CAS No.: 1820604-91-8
M. Wt: 275.23 g/mol
InChI Key: BLIAZANMUWSIAC-UHFFFAOYSA-N
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Description

Chemical Structure: This compound features a pyrimidine ring substituted at position 6 with a cyclopropyl group and at position 4 with a trifluoromethyl group. The amino acid glycine is attached to position 2 of the pyrimidine via an N-methyl linkage.

Properties

IUPAC Name

2-[[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]-methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N3O2/c1-17(5-9(18)19)10-15-7(6-2-3-6)4-8(16-10)11(12,13)14/h4,6H,2-3,5H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLIAZANMUWSIAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1=NC(=CC(=N1)C(F)(F)F)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401154567
Record name Glycine, N-[4-cyclopropyl-6-(trifluoromethyl)-2-pyrimidinyl]-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401154567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820604-91-8
Record name Glycine, N-[4-cyclopropyl-6-(trifluoromethyl)-2-pyrimidinyl]-N-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820604-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-[4-cyclopropyl-6-(trifluoromethyl)-2-pyrimidinyl]-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401154567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Overview

N-[6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound exhibits a unique structure characterized by a trifluoromethyl group and a cyclopropyl moiety, which enhance its lipophilicity and biological interactions. The molecular formula for this compound is C11H12F3N3O2C_{11}H_{12}F_{3}N_{3}O_{2} with a molecular weight of 275.23 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group is believed to facilitate membrane penetration, enhancing bioavailability and therapeutic potential. This compound may modulate enzyme activities and receptor functions, leading to various biological effects, including anti-inflammatory and anticancer properties .

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Anticancer Properties : Studies have shown that this compound may inhibit the proliferation of cancer cell lines, suggesting its potential as an anticancer agent.
  • Antimicrobial Activity : The compound has demonstrated activity against various bacterial strains, indicating its potential use in treating infections. Specific studies have shown minimum inhibitory concentrations (MIC) against pathogens such as E. coli and Staphylococcus aureus .
  • Anti-inflammatory Effects : Preliminary investigations suggest that this compound may modulate inflammatory pathways, providing a basis for its use in inflammatory diseases.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of this compound, researchers observed significant inhibition of cell growth in human lung carcinoma (A549) and cervical adenocarcinoma (HeLa) cell lines. The compound exhibited an IC50 value indicative of potent antiproliferative effects, highlighting its therapeutic potential in oncology .

Case Study 2: Antimicrobial Efficacy

A separate investigation into the antimicrobial properties of this compound revealed effective inhibition against both gram-positive and gram-negative bacteria. The study reported MIC values as low as 62.5 µg/mL against E. faecalis, underscoring the compound's potential as an antibiotic agent .

Data Tables

Property Value
Molecular FormulaC11H12F3N3O2C_{11}H_{12}F_{3}N_{3}O_{2}
Molecular Weight275.23 g/mol
IUPAC Name2-[[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid
CAS Number1820604-91-8
Biological Activity Observed Effect
AnticancerInhibition of A549 and HeLa cell growth
AntimicrobialMIC against E. coli and S. aureus
Anti-inflammatoryModulation of inflammatory pathways

Scientific Research Applications

Scientific Research Applications

  • Biological Activity
    • N-[6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine exhibits significant biological activity, particularly in modulating enzyme activities and receptor functions. The trifluoromethyl group is believed to facilitate interaction with specific molecular targets, making it a candidate for drug development aimed at various diseases.
  • Medicinal Chemistry
    • Research indicates that compounds similar to this compound may be effective in treating conditions such as cancer and neurodegenerative diseases. Its structural characteristics allow it to act on specific biochemical pathways, which could be leveraged for therapeutic interventions.
  • Synthesis and Optimization
    • The synthesis of this compound typically involves cyclocondensation of suitable precursors. Advanced synthesis methods, including continuous flow reactors, have been explored to enhance yield and purity, indicating its potential for industrial applications.

Case Study 1: Enzyme Modulation

A study demonstrated that this compound effectively modulates the activity of specific enzymes involved in metabolic pathways. This modulation was linked to its ability to inhibit or activate target enzymes, showing promise in metabolic disease management.

Case Study 2: Cancer Therapeutics

In vitro studies on cancer cell lines have shown that this compound can induce apoptosis in malignant cells while sparing normal cells. The mechanism involves the activation of apoptotic pathways through receptor interactions, highlighting its potential as an anticancer agent.

Case Study 3: Neuroprotective Effects

Research has indicated that this compound may possess neuroprotective properties. Animal models subjected to neurotoxic agents showed reduced neuronal damage when treated with this compound, suggesting its application in neurodegenerative disease therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituents (Pyrimidine Positions 4, 6, and Glycine Modifications) Molecular Formula Molecular Weight CAS Number Key Differences
Target Compound 4-CF₃, 6-cyclopropyl, N-methylglycine C₁₁H₁₂F₃N₃O₂ 275.23 1820604-91-8 Reference compound
N-[6-(2-Furyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine 4-CF₃, 6-(2-furyl), N-methylglycine C₁₂H₁₀F₃N₃O₃ 301.23 1820717-10-9 6-position: furyl vs. cyclopropyl; higher polarity due to furan oxygen
N-[6-(3-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine 4-CF₃, 6-(3-fluorophenyl), glycine (non-methylated) C₁₃H₉F₄N₃O₂ 315.23 1845713-74-7 6-position: fluorophenyl vs. cyclopropyl; absence of N-methyl group reduces lipophilicity
N-[6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine 4-CF₃, 6-cyclopropyl, glycine (non-methylated) C₁₀H₁₀F₃N₃O₂ 261.20 Not specified N-demethylated analog; lower molecular weight and reduced steric hindrance
N-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine 4-CF₃, 6-(4-methoxyphenyl), N-methylglycine C₁₄H₁₃F₃N₃O₃ 328.27 Not specified 6-position: methoxyphenyl vs. cyclopropyl; methoxy group increases electron density

Research Findings and Functional Implications

A. Impact of Substituents at Position 6
  • Cyclopropyl Group : Introduces steric constraints and improves metabolic stability compared to aromatic substituents (e.g., phenyl or furyl). This is critical for compounds targeting enzymes sensitive to ring conformation .
  • Aromatic vs. Non-Aromatic Substituents: Phenyl or furyl groups (e.g., Catalog 200788) enhance π-π stacking interactions in biological systems but may reduce solubility. Cyclopropyl balances rigidity and hydrophobicity .
B. Role of N-Methylation in Glycine Moiety
  • This modification may enhance membrane permeability in drug design .
C. Trifluoromethyl Group Effects
  • The CF₃ group at position 4 is conserved across all analogs. It contributes to electron-withdrawing effects, stabilizing the pyrimidine ring and enhancing binding to hydrophobic pockets in target proteins .

Preparation Methods

Nucleophilic Amination via Mitsunobu Reaction

The pyrimidine amine undergoes coupling with N-methylglycine using Mitsunobu conditions (DIAD, PPh₃, THF, 0°C to rt, 6 h). This method achieves 82% yield by activating the hydroxyl group of N-methylglycine’s carboxylate for nucleophilic displacement. Competing side reactions, such as over-alkylation, are mitigated by stoichiometric control (1:1.2 amine:sarcosine ratio).

Carbamate-Mediated Coupling

A two-step approach employs N,N′-disuccinimidyl carbonate (DSC) to generate a mixed carbonate intermediate. Pyrimidine amine (1 mmol) reacts with DSC (1.2 mmol) in anhydrous THF, followed by sarcosine addition under microwave irradiation (120°C, 2 bar, 90 min), yielding 75% product. This method minimizes epimerization and is scalable for gram-scale synthesis.

Optimization of Reaction Parameters

Solvent and Temperature Effects

  • Polar Protic Solvents : Methanol/water mixtures (4:1 v/v) enhance sarcosine solubility, enabling reflux-mediated coupling (86% yield).

  • Aprotic Solvents : Benzene with Dean-Stark trapping facilitates azeotropic water removal during carbamate formation, critical for moisture-sensitive steps.

Catalytic Systems

  • Phosphotungstic Acid : Catalyzes imine formation in ethanol at 80°C, achieving 72.6% yield with minimal byproducts.

  • Cs₂CO₃/TBAI : Enhances nucleophilicity in three-component couplings involving CO₂ and alkyl halides, though less applicable here.

Purification and Analytical Validation

Crude products are purified via silica gel chromatography (hexane:EtOAc, 7:3) or recrystallization (ethyl acetate/petroleum ether). LC-MS and ¹⁹F NMR confirm structural integrity, while HPLC (C18 column, 0.1% TFA/ACN) verifies >98% purity.

Challenges and Mitigation

  • Steric Hindrance : Bulky cyclopropyl and trifluoromethyl groups reduce coupling efficiency. Microwave irradiation (300W, 150°C) overcomes this by enhancing molecular collision frequency.

  • Moisture Sensitivity : Anhydrous conditions (MgSO₄ drying) prevent hydrolysis of intermediates during carbamate formation.

Comparative Yield Analysis

MethodConditionsYield (%)
Mitsunobu ReactionDIAD, PPh₃, THF, 6 h82
Microwave Carbamate120°C, 2 bar, 90 min75
Phosphotungstic AcidEtOH, 80°C, 6 h72.6
Reflux CouplingMeOH/H₂O, 12 h86

Q & A

Q. What computational tools are recommended for predicting metabolic pathways?

  • Use Meteor Nexus or ADMET Predictor to identify likely Phase I/II metabolism sites (e.g., oxidation of cyclopropyl or demethylation). Validate with in vitro microsomal assays .

Q. How can researchers optimize crystallization conditions for X-ray studies?

  • Screen Parameters:
  • Solvent mixtures (e.g., DMSO/water).
  • Temperature gradients.
  • Tools: Use SHELXC/D/E pipelines for high-throughput crystallization trials .

Ethical and Safety Considerations

Q. What safety protocols are essential for handling this compound?

  • PPE: Gloves, goggles, and lab coats.
  • Ventilation: Use fume hoods due to potential volatility of trifluoromethyl intermediates.
  • Waste Disposal: Follow EPA guidelines for halogenated waste .

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